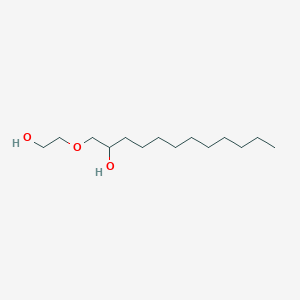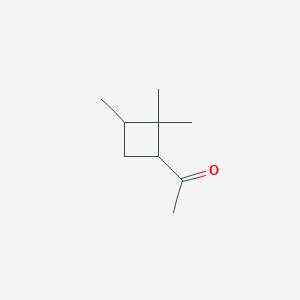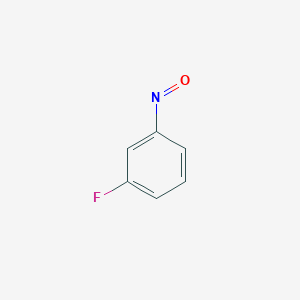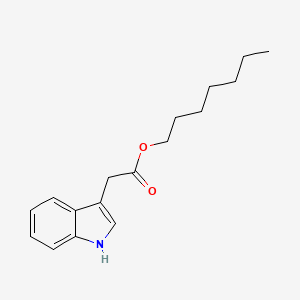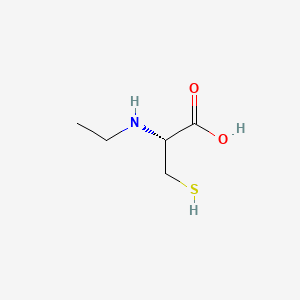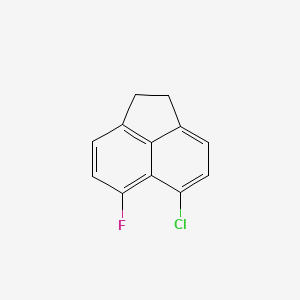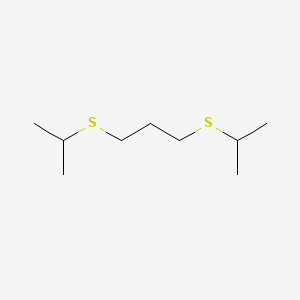
2,8-Dimethyl-3,7-dithianonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-3,7-dithianonane is an organic compound with the molecular formula C₉H₂₀S₂ and a molecular weight of 192.385 g/mol It is characterized by the presence of two sulfur atoms and two methyl groups attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-3,7-dithianonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1,3-dithiane with a suitable alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,8-Dimethyl-3,7-dithianonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydride in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithianonane derivatives.
科学的研究の応用
2,8-Dimethyl-3,7-dithianonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,8-Dimethyl-3,7-dithianonane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of sulfur atoms, allowing it to participate in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
2,5-Dimethyl-3-furoic acid: Another sulfur-containing compound with similar reactivity.
2,3-Dimethyl-4-propyl-2-heptene: A structurally related hydrocarbon with different functional groups.
Uniqueness
2,8-Dimethyl-3,7-dithianonane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
4911-45-9 |
|---|---|
分子式 |
C9H20S2 |
分子量 |
192.4 g/mol |
IUPAC名 |
1,3-bis(propan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C9H20S2/c1-8(2)10-6-5-7-11-9(3)4/h8-9H,5-7H2,1-4H3 |
InChIキー |
RGKWWDXSYCDORF-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCCCSC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
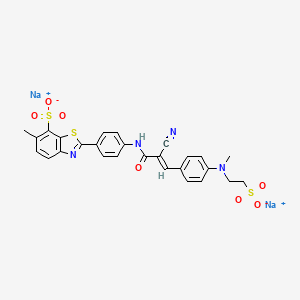
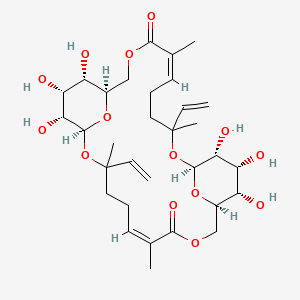
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
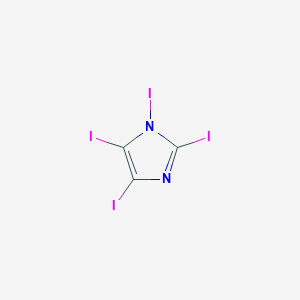
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
